Cas no 146-06-5 (Cinchonan-9-ol,6'-methoxy-, 9,9'-carbonate, (8a,9R)-)

146-06-5 structure
Product name:Cinchonan-9-ol,6'-methoxy-, 9,9'-carbonate, (8a,9R)-
Cinchonan-9-ol,6'-methoxy-, 9,9'-carbonate, (8a,9R)- Chemical and Physical Properties
Names and Identifiers
-
- Cinchonan-9-ol,6'-methoxy-, 9,9'-carbonate, (8a,9R)-
- bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate
- diquinine carbonate
- bis[(3alpha,8xi,9S)-6'-methoxycinchonan-9-yl] carbonate
- quinine carbonate
- Carbonic acid bis[(8α,9R)-6'-methoxycinchonan-9-yl] ester
- 146-06-5
- EINECS 205-662-6
- DTXSID50932741
- Bis(6'-methoxycinchonan-9-yl) carbonate
-
- Inchi: InChI=1S/C41H46N4O5/c1-5-25-23-44-17-13-27(25)19-37(44)39(31-11-15-42-35-9-7-29(47-3)21-33(31)35)49-41(46)50-40(38-20-28-14-18-45(38)24-26(28)6-2)32-12-16-43-36-10-8-30(48-4)22-34(32)36/h5-12,15-16,21-22,25-28,37-40H,1-2,13-14,17-20,23-24H2,3-4H3/t25-,26-,27?,28?,37?,38?,39+,40+/m1/s1
- InChI Key: SGVOBPZBFAAJHA-QFLTYSJASA-N
- SMILES: COC1C=CC2=C(C([C@@H](C3CC4CCN3C[C@H]4C=C)OC(O[C@H](C3CC4CCN3C[C@H]4C=C)C3=CC=NC4C=CC(=CC3=4)OC)=O)=CC=N2)C=1
Computed Properties
- Exact Mass: 674.34708
- Monoisotopic Mass: 674.34682058g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 50
- Rotatable Bond Count: 12
- Complexity: 1120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 86.2Ų
- XLogP3: 7.1
Experimental Properties
- Density: 1.1305 (rough estimate)
- Melting Point: 189°C
- Boiling Point: 690.27°C (rough estimate)
- Refractive Index: 1.6000 (estimate)
- PSA: 86.25
Cinchonan-9-ol,6'-methoxy-, 9,9'-carbonate, (8a,9R)- Security Information
- Hazardous Material transportation number:1544
- HazardClass:6.1(b)
- PackingGroup:III
Cinchonan-9-ol,6'-methoxy-, 9,9'-carbonate, (8a,9R)- Related Literature
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
146-06-5 (Cinchonan-9-ol,6'-methoxy-, 9,9'-carbonate, (8a,9R)-) Related Products
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
CN Supplier
Reagent

Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

江苏科伦多食品配料有限公司
Gold Member
CN Supplier
Reagent
